6-[(tert-Butoxycarbonyl)amino]nicotinic acid

Catalog No.
S695774
CAS No.
231958-14-8
M.F
C11H14N2O4
M. Wt
238.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-[(tert-Butoxycarbonyl)amino]nicotinic acid

CAS Number

231958-14-8

Product Name

6-[(tert-Butoxycarbonyl)amino]nicotinic acid

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

InChI

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-5-4-7(6-12-8)9(14)15/h4-6H,1-3H3,(H,14,15)(H,12,13,16)

InChI Key

STXYMSGJQJBIHL-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)C(=O)O

Organic Synthesis:

-[(tert-Butoxycarbonyl)amino]nicotinic acid, also known as 6-Boc-aminonicotinic acid, serves as a valuable building block in organic synthesis, particularly in the construction of heterocyclic compounds. The tert-butoxycarbonyl (Boc) group acts as a protecting group for the amine functionality, allowing for selective modification of other parts of the molecule. Following the desired modifications, the Boc group can be selectively removed under specific conditions to reveal the free amine, enabling further reactions.

This compound finds application in the synthesis of various nitrogen-containing heterocycles, including pyridines, pyrimidines, and imidazoles, which are essential scaffolds in numerous biologically active molecules and functional materials. [Source: A review on the recent developments of the synthetic approaches to nicotinic acid derivatives, European Journal of Medicinal Chemistry, ]

Medicinal Chemistry:

By incorporating the 6-[(tert-Butoxycarbonyl)amino]nicotinic acid moiety into the structure of potential drug candidates, researchers can explore the development of novel therapeutic agents targeting various diseases. These derivatives may possess enhanced potency, selectivity, or improved pharmacokinetic properties compared to existing drugs. [Source: Design, synthesis, and biological evaluation of novel nicotinic acid derivatives as potential antitubercular agents, European Journal of Medicinal Chemistry, ]

6-[(tert-Butoxycarbonyl)amino]nicotinic acid, with the chemical formula C₁₁H₁₄N₂O₄ and a molecular weight of 238.25 g/mol, is a derivative of nicotinic acid. It features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group at the 6-position of the nicotinic acid structure. This compound is known for its potential applications in medicinal chemistry and biochemistry, particularly in the development of pharmaceuticals and biochemical research .

Boc-Nicotinic acid itself is not directly involved in biological processes. However, it serves as a precursor for the generation of various nicotinic acid derivatives with potential biological activities. Nicotinic acid, the deprotected form of this molecule, is a vitamin (vitamin B3) and a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme involved in energy metabolism and cellular signaling []. Depending on the functionalities introduced after deprotection, the resulting nicotinic acid derivatives may exhibit diverse biological effects that are currently being explored in research.

Typical of amino acids and carboxylic acids. Key reactions include:

  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, yielding 6-amino-nicotinic acid, which can further participate in peptide synthesis or other derivatization reactions.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful in drug formulation.
  • Coupling Reactions: The amino group can engage in coupling reactions with activated carboxylic acids to form amides, facilitating the synthesis of peptide-like structures.

The biological activity of 6-[(tert-Butoxycarbonyl)amino]nicotinic acid is primarily linked to its role as a precursor in the synthesis of biologically active compounds. It has shown potential for:

  • Antimicrobial Activity: Compounds derived from nicotinic acid derivatives are often explored for their antibacterial properties.
  • Neuroprotective Effects: Some studies suggest that nicotinic acid derivatives may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

The synthesis of 6-[(tert-Butoxycarbonyl)amino]nicotinic acid typically involves the following steps:

  • Starting Material: Begin with nicotinic acid.
  • Protection of Amino Group: Treat nicotinic acid with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine to protect the amino group.
  • Purification: The product can be purified using techniques such as recrystallization or chromatography.

This method allows for the selective protection of the amino group while maintaining the integrity of the carboxylic acid functionality .

6-[(tert-Butoxycarbonyl)amino]nicotinic acid has several applications:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological conditions.
  • Biochemical Research: Utilized as a reference standard in proteomics and other biochemical assays due to its well-defined structure and properties .
  • Peptide Synthesis: Acts as a building block for synthesizing peptides and other complex organic molecules.

Interaction studies involving 6-[(tert-Butoxycarbonyl)amino]nicotinic acid focus on its binding affinity to various biological targets, including enzymes and receptors. These studies help elucidate its potential therapeutic roles and mechanisms of action. For example:

  • Receptor Binding Studies: Investigating how this compound interacts with nicotinic acetylcholine receptors could provide insights into its neuroprotective properties.
  • Enzyme Inhibition Studies: Understanding its role as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

Similar Compounds

Several compounds share structural similarities with 6-[(tert-Butoxycarbonyl)amino]nicotinic acid, including:

Compound NameChemical FormulaUnique Features
Nicotinic AcidC₆H₅N₃O₂Natural alkaloid; involved in neurotransmission
6-Amino-Nicotinic AcidC₆H₈N₂O₂Lacks protective group; more reactive
Methyl 6-((tert-butoxycarbonyl)amino)nicotinateC₁₂H₁₆N₂O₄Methyl ester derivative; different solubility properties

These compounds illustrate the diversity within the nicotinic acid family while highlighting the unique protective capabilities offered by the tert-butoxycarbonyl group in 6-[(tert-Butoxycarbonyl)amino]nicotinic acid .

XLogP3

1.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

6-[(tert-Butoxycarbonyl)amino]pyridine-3-carboxylic acid

Dates

Last modified: 08-15-2023

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